molecular formula C9H9ClFNO2 B7937029 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B7937029
M. Wt: 217.62 g/mol
InChI Key: BNBRERVANKEPPR-UHFFFAOYSA-N
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Description

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of N,N-disubstituted benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-fluorobenzoic acid and N-methoxy-N-methylamine.

    Amide Formation: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methyl groups may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide include:

Uniqueness

The presence of both chloro and fluoro substituents in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRERVANKEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (30 g, 172 mmol) in 300 mL of DCM was added carbonyldiimidazole (CDI) (32.0 g, 198 mmol) in portions. After addition and then stirring at RT for 1 h, N,O-dimethylhydroxylamine HCl salt (18.5 g, 189 mmol) was added into the mixture followed by Et3N (20 mL). The mixture was stirred at RT overnight. After the reaction was quenched with water, the aqueous layer was extracted with DCM (2×). The organic layers were washed with 2N HCl (aq), water, sat. NaHCO3 (aq) and brine. The solution was dried (MgSO4) and concentrated. The product 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide (32.0 g) was obtained by silica gel chromatography (elution with 0-30% EtOAc/Hex).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine HCl salt
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (3.32 g, 19.02 mmol) in DMF (60 mL) was added N,O-dimethylhydroxylamine hydrochloride, 98% (2.30 g, 23.58 mmol), O-(-7-azabenzotriazol-1-yl)-N,′N,′N,′N′-tetramethyluronium-hexafluorophosphate (HATU) (8.82 g, 23.20 mmol) and triethylamine (6.63 mL, 47.5 mmol). The mixture was stirred at rt for 3 h. The reaction was quenched with saturated Na2CO3 and extracted with EtOAc. The organic solution was washed with water and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel (80 g, 10-100% EtOAc/hexane in 25 min) to give 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide as colorless oil, which turned to solid on vacuum (3.95 g, 95% yield). MS m/z=218 [M+H]+. Calculated for C9H9ClFNO2: 217.6.
Quantity
3.32 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(-7-azabenzotriazol-1-yl)-N,′N,′N,′N′-tetramethyluronium hexafluorophosphate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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